

Application of 2-Acetamido-5-bromoisonicotinic Acid in Medicinal Chemistry: A Practical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Acetamido-5-bromoisonicotinic acid*

Cat. No.: B057784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromoisonicotinic acid is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. While specific applications of this compound are not extensively documented in publicly available literature, its structural features—a pyridine core, a carboxylic acid handle, an acetamido group, and a bromine atom—offer multiple avenues for chemical modification. This positions it as a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom is particularly advantageous, enabling facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The carboxylic acid can be readily converted into a variety of functional groups, such as amides and esters, to explore structure-activity relationships (SAR).

This document provides detailed application notes and hypothetical protocols to guide researchers in utilizing **2-acetamido-5-bromoisonicotinic acid** for the discovery of new bioactive molecules, drawing parallels from the well-established chemistry of the closely related scaffold, 5-bromonicotinic acid. The potential applications of this scaffold are highlighted in the context of synthesizing inhibitors for key therapeutic targets such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetamido-5-bromoisonicotinic acid** is presented in the table below.

Property	Value
CAS Number	871269-03-3
Molecular Formula	C ₈ H ₇ BrN ₂ O ₃
Molecular Weight	259.06 g/mol
Appearance	Off-white to pale yellow solid (predicted)
Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted)

Application in the Synthesis of Enzyme Inhibitors

The **2-acetamido-5-bromoisonicotinic acid** scaffold is a promising starting point for the development of various enzyme inhibitors, particularly in the fields of oncology and inflammatory diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes play a critical role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.^{[1][2]} The nicotinamide-like core of **2-acetamido-5-bromoisonicotinic acid** makes it an excellent candidate for designing novel PARP inhibitors that bind to the NAD⁺ pocket of the enzyme. The bromine atom can be functionalized to introduce various aryl or heteroaryl groups that can interact with key residues in the active site, thereby enhancing potency and selectivity.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammation.^{[3][4]} The pyridine core is a common feature in many approved kinase inhibitors. **2-Acetamido-**

5-bromoisonicotinic acid can be used to synthesize libraries of compounds for screening against various kinases. The acetamido group and the substituent introduced at the 5-position can be systematically varied to probe the SAR and optimize the inhibitory activity against specific kinase targets.

Hypothetical Quantitative Data for Synthesized Derivatives

The following tables present hypothetical biological activity data for derivatives of **2-Acetamido-5-bromoisonicotinic acid** to illustrate how quantitative data for novel compounds can be structured.

Table 1: Hypothetical PARP-1 Inhibitory Activity of 2-Acetamido-5-arylisonicotinamide Derivatives

Compound ID	R-Group (at 5-position)	PARP-1 IC ₅₀ (nM)
ABIA-001	Phenyl	150
ABIA-002	4-Fluorophenyl	75
ABIA-003	3-Methoxyphenyl	120
ABIA-004	2-Pyridyl	50
Olaparib (Ref.)	-	5

Table 2: Hypothetical Kinase Inhibitory Activity of N-substituted-2-acetamido-5-phenylisonicotinamide Derivatives

Compound ID	N-Substituent	Kinase Target	IC ₅₀ (nM)
ABIA-005	Benzyl	EGFR	250
ABIA-006	4-Methoxybenzyl	EGFR	180
ABIA-007	2-Phenylethyl	VEGFR2	300
ABIA-008	Cyclohexylmethyl	VEGFR2	220
Gefitinib (Ref.)	-	EGFR	20
Sunitinib (Ref.)	-	VEGFR2	15

Experimental Protocols

The following are detailed, adaptable protocols for the chemical modification of **2-acetamido-5-bromoisonicotinic acid**.

Protocol 1: Synthesis of N-Aryl-2-acetamido-5-bromoisonicotinamides (Amide Coupling)

This protocol describes the formation of an amide bond between the carboxylic acid of **2-acetamido-5-bromoisonicotinic acid** and a primary or secondary amine.

Materials:

- **2-Acetamido-5-bromoisonicotinic acid**
- Oxalyl chloride or Thionyl chloride
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
- Desired primary or secondary amine
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Acid Chloride Formation: To a solution of **2-acetamido-5-bromoisonicotinic acid** (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).
- Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
- Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

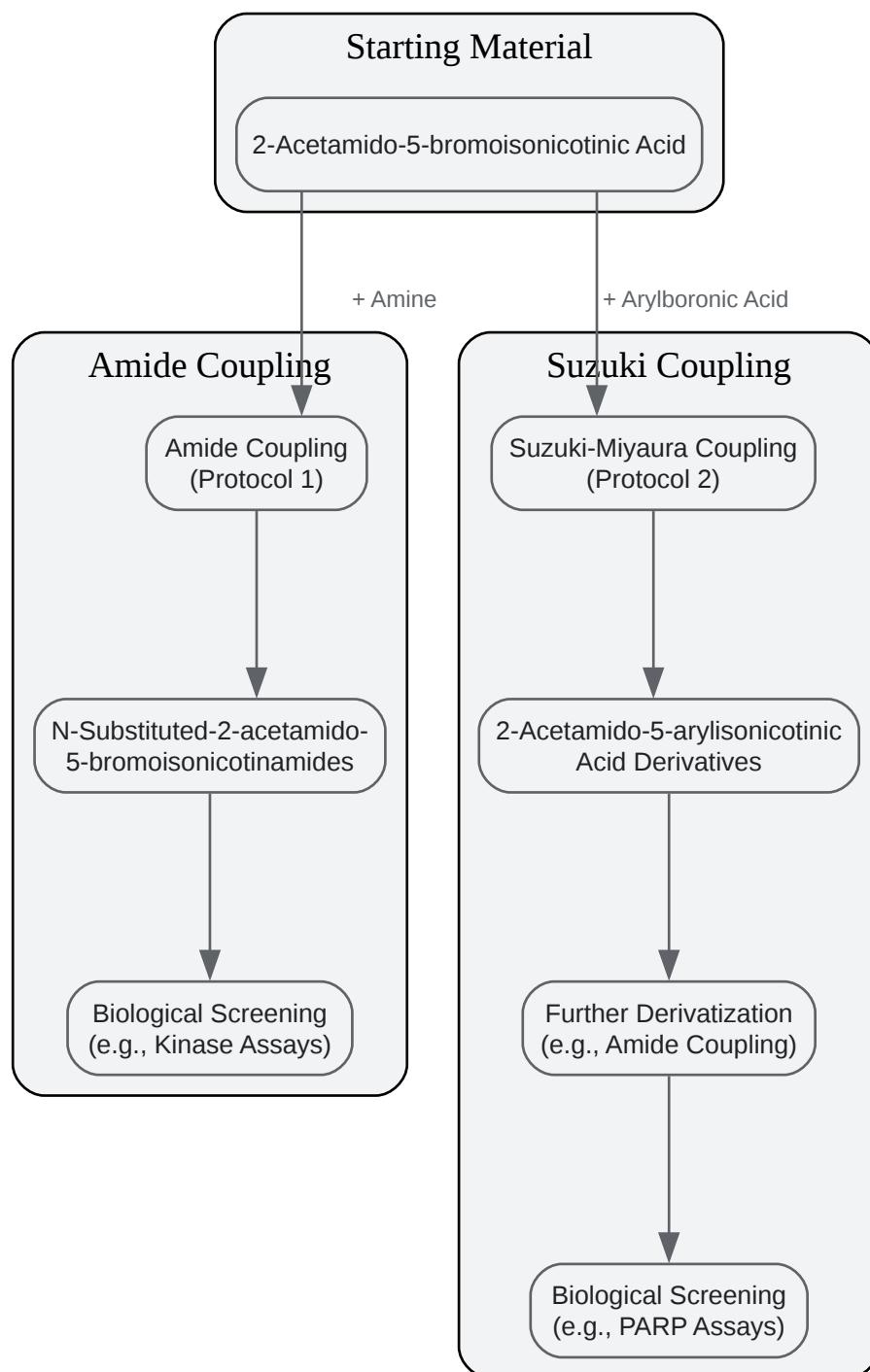
Protocol 2: Synthesis of 2-Acetamido-5-arylisonicotinic Acid Derivatives (Suzuki-Miyaura Cross-Coupling)

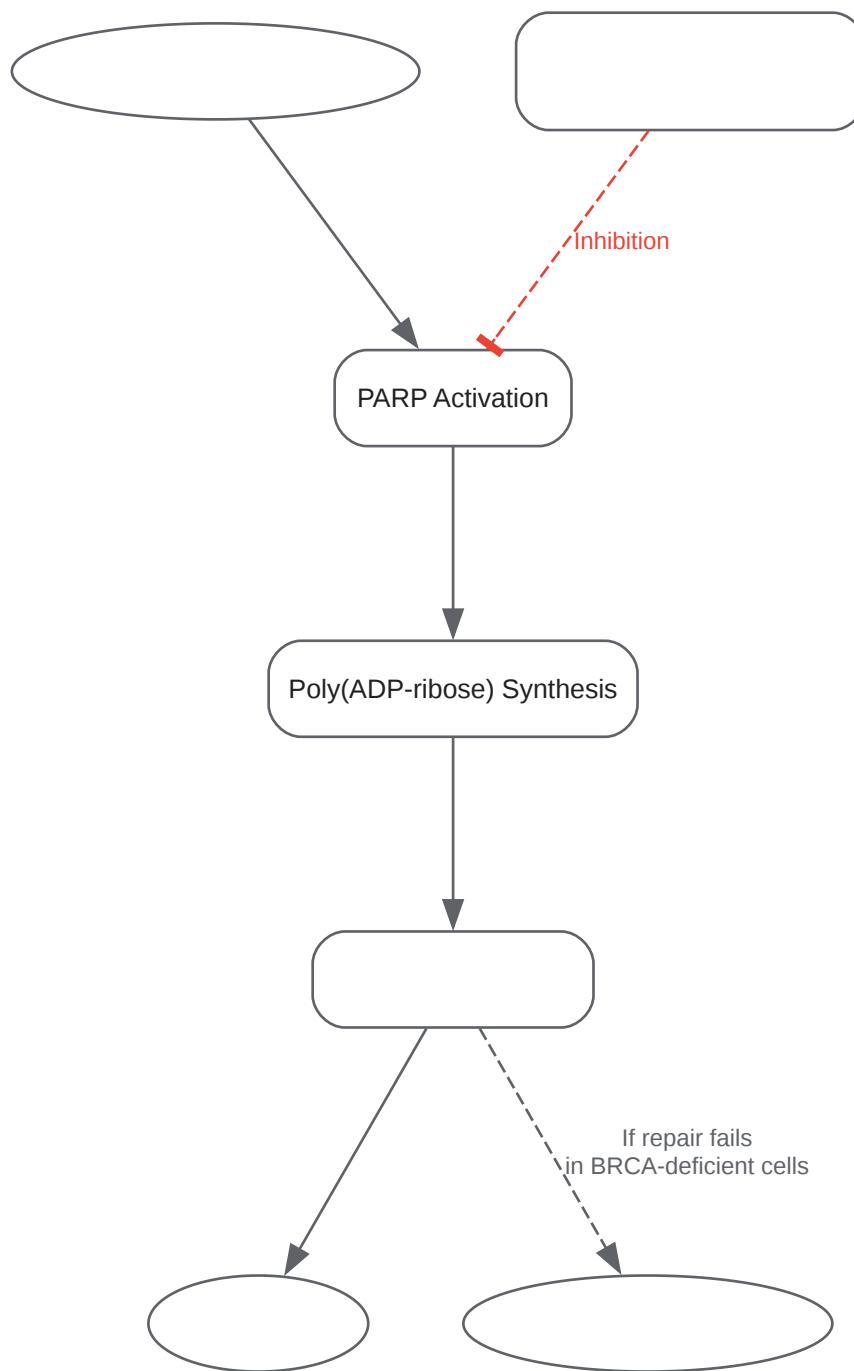
This protocol details the palladium-catalyzed cross-coupling of **2-acetamido-5-bromoisonicotinic acid** with an arylboronic acid.[\[5\]](#)[\[6\]](#)

Materials:

- **2-Acetamido-5-bromoisonicotinic acid**

- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
- Ethyl acetate
- 1 M HCl
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography


Procedure:


- Reaction Setup: In a Schlenk flask, combine **2-acetamido-5-bromoisonicotinic acid** (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K_2CO_3 , 2.0 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Catalyst and Solvent Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq) and the degassed solvent mixture.
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Acidify the aqueous layer with 1 M HCl to precipitate the product.
- Isolation: Filter the precipitate and wash with water. Alternatively, extract the product into ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

- Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow for Synthesis of Bioactive Molecules

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soci.org [soci.org]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application of 2-Acetamido-5-bromoisonicotinic Acid in Medicinal Chemistry: A Practical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057784#application-of-2-acetamido-5-bromoisonicotinic-acid-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

